Decan-2-one-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H20O |

|---|---|

分子量 |

161.30 g/mol |

IUPAC名 |

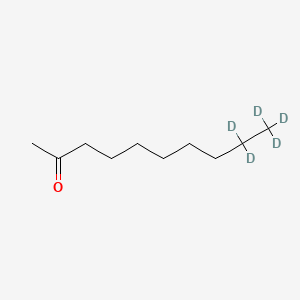

9,9,10,10,10-pentadeuteriodecan-2-one |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3/i1D3,3D2 |

InChIキー |

ZAJNGDIORYACQU-WNWXXORZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCC(=O)C |

正規SMILES |

CCCCCCCCC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Decan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Decan-2-one-d5, a deuterated analog of the naturally occurring ketone, 2-decanone (B165314). The primary focus is on a robust and efficient synthesis pathway commencing with commercially available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism to facilitate a thorough understanding of the process.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Synthesis of the Starting Material (2-Decanone): The non-deuterated precursor, 2-decanone, is synthesized via the oxidation of the corresponding secondary alcohol, 2-decanol (B1670014). This method is a common and effective way to produce ketones.

-

α-Deuteration of 2-Decanone: The target molecule, this compound, is synthesized by the selective replacement of the five hydrogen atoms on the carbons alpha to the carbonyl group of 2-decanone with deuterium (B1214612) atoms. This is accomplished through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction using deuterium oxide (D₂O) as the deuterium source and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective organocatalyst.

Experimental Protocols

Synthesis of 2-Decanone from 2-Decanol

Reaction: Oxidation of a secondary alcohol to a ketone.

Starting Material: 2-Decanol (commercially available) Reagent: Pyridinium (B92312) chlorochromate (PCC) Solvent: Dichloromethane (B109758) (DCM)

Procedure:

-

To a stirred solution of 2-decanol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-decanone.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure 2-decanone.

Synthesis of this compound via DBU-Catalyzed Deuteration

Reaction: Base-catalyzed hydrogen-deuterium exchange.[1]

Starting Material: 2-Decanone Deuterium Source: Deuterium oxide (D₂O) Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Solvent: 1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube containing a stir bar, add 2-decanone (1 equivalent, e.g., 0.4 mmol).

-

Evacuate the tube under vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (e.g., 2 mL) containing DBU (20 mol%) to the Schlenk tube via syringe.

-

Add deuterium oxide (D₂O) (e.g., ~70 equivalents, 0.5 mL) to the reaction mixture using a gas-tight syringe.

-

Stir the resulting mixture vigorously under the inert atmosphere at 50 °C. The reaction time may vary, but a duration of 14 hours is a good starting point.[1]

-

After the reaction is complete, cool the mixture to room temperature and quench with 1N HCl (e.g., 4 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel (e.g., 2% EtOAc/petroleum ether) if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on reported results for similar ketones.[1]

| Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Deuterium Incorporation (%) |

| Oxidation | 2-Decanol | 2-Decanone | PCC | DCM | Room Temp. | 2-3 h | >85 | N/A |

| Deuteration | 2-Decanone | This compound | DBU | 1,4-Dioxane | 50 °C | 14 h | 85-95 | 90-97 |

Note: The yield and deuterium incorporation for the DBU-catalyzed deuteration of 2-decanone are estimated based on the performance of this protocol with other linear and cyclic ketones. Actual results may vary.

Visualization of Synthesis Pathway and Mechanism

Overall Synthesis Workflow

The following diagram illustrates the complete synthesis pathway from 2-decanol to this compound.

Mechanism of DBU-Catalyzed α-Deuteration

The diagram below outlines the proposed mechanism for the base-catalyzed hydrogen-deuterium exchange at the α-positions of 2-decanone.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated 2-Decanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds, such as deuterated 2-decanone (B165314), are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), imparts unique physical and chemical characteristics that are critical for these applications. This technical guide provides a comprehensive overview of the known properties of 2-decanone and elucidates the expected shifts in these properties upon deuteration. It includes detailed tables of quantitative data, experimental protocols for synthesis and analysis, and visualized workflows to support researchers in the effective application of deuterated 2-decanone.

Physical and Chemical Properties of 2-Decanone

While specific experimental data for deuterated 2-decanone is not extensively published, a robust baseline can be established from the well-documented properties of its protio analog, 2-decanone. Deuteration is expected to introduce slight modifications to these values, primarily due to the increased molecular mass.

Physical Properties

The physical properties of standard 2-decanone (CAS: 693-54-9) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Appearance | Colorless to very slight yellow liquid | [4][5] |

| Melting Point | 3.5 °C to 14 °C | [1][4][6] |

| Boiling Point | 210 - 212.7 °C @ 760 mmHg | [3][4][7][6] |

| Density | 0.819 - 0.825 g/cm³ @ 25 °C | [1][3][4] |

| Vapor Pressure | 0.248 mmHg @ 25 °C | [2][4][5] |

| Flash Point | 71 - 85 °C | [3][4][5][7] |

| Refractive Index | 1.421 - 1.428 @ 20 °C | [1][3][4] |

| Solubility | Insoluble in water; Soluble in alcohol | [2][4][6] |

| LogP (o/w) | 3.73 | [4][6] |

Chemical Properties

| Property | Value / Description | Source(s) |

| Synonyms | Methyl octyl ketone, Decan-2-one | [3][8][9] |

| Chemical Class | Methyl Ketone | [10] |

| Reactivity | Stable under normal conditions. Incompatible with strong bases, strong oxidizing agents, and strong reducing agents. | [8] |

| Decomposition | Hazardous decomposition products include carbon monoxide and carbon dioxide. | [8] |

The Impact of Deuteration

Replacing hydrogen atoms with deuterium atoms primarily affects properties related to molecular mass and bond strength. The C-D bond is stronger than the C-H bond, which can lead to a significant Kinetic Isotope Effect (KIE) . This effect is crucial in drug development, as deuteration at a site of metabolism can slow down the metabolic process, potentially improving a drug's pharmacokinetic profile.[11]

For deuterated 2-decanone, the following changes are anticipated:

-

Molecular Weight: Will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium.

-

Boiling/Melting Points: A slight increase is expected due to stronger intermolecular van der Waals forces resulting from the increased mass.

-

Density: A marginal increase is predicted.

-

Spectroscopic Properties: Significant and predictable shifts will occur in mass spectrometry and NMR, which are detailed in the analytical protocols below.

Experimental Protocols

Synthesis of α-Deuterated 2-Decanone

This protocol describes a general method for achieving deuterium incorporation at the α-positions (C1 and C3) of the carbonyl group in 2-decanone via base-catalyzed hydrogen-deuterium exchange.

Objective: To synthesize 2-decanone-dₓ with high isotopic purity.

Materials:

-

2-decanone (98% or higher purity)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %) or another suitable base like sodium methoxide.

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium chloride solution (Brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 2-decanone in 20 mL of D₂O.

-

Catalysis: Add a catalytic amount of NaOD solution (e.g., 0.2 mL) to the mixture. The use of a base facilitates the enolization necessary for the H-D exchange.[12]

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The duration can be adjusted to maximize deuterium incorporation.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product three times with 20 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the resulting deuterated 2-decanone via flash column chromatography or distillation.

-

Characterization: Confirm the structure and determine the level of deuterium incorporation using ¹H NMR, ²H NMR, and GC-MS analysis.

Analytical Characterization

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and assess the isotopic purity of deuterated 2-decanone.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable volatile solvent like hexane (B92381) or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates 2-decanone from any residual solvents or impurities (e.g., start at 60 °C, ramp to 250 °C at 10 °C/min).

-

MS Analysis: Acquire mass spectra using Electron Ionization (EI). The mass spectrum of non-deuterated 2-decanone shows characteristic fragments at m/z 43, 58, and 71.[7][13]

-

Data Interpretation:

-

The molecular ion peak (M⁺) for deuterated 2-decanone will be shifted higher by the number of deuterium atoms incorporated. For example, 2-decanone-d₃ would show a molecular ion at m/z 159 instead of 156.

-

Analyze the isotopic distribution of the molecular ion peak to quantify the percentage of d₀, d₁, d₂, d₃, etc., species, which indicates the efficiency of the deuteration reaction.

-

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the specific sites and extent of deuteration.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Expected Result: Compared to the spectrum of standard 2-decanone, a decrease in the signal integration for the protons at the deuterated positions will be observed. For α-deuteration, the signal for the methyl protons at C1 (a singlet around 2.13 ppm) and the methylene (B1212753) protons at C3 (a triplet around 2.42 ppm) will be diminished.[7][14]

-

-

²H NMR (Deuterium NMR) Spectroscopy:

Visualized Workflows and Principles

The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and analysis of deuterated 2-decanone.

Caption: General workflow for the base-catalyzed synthesis of deuterated 2-decanone.

Caption: Workflow for the analytical confirmation of deuterated 2-decanone.

Caption: Principle of mass shift in MS for a deuterated vs. non-deuterated compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Decanone [chembk.com]

- 3. 2-Decanone | 693-54-9 [chemnet.com]

- 4. 2-decanone, 693-54-9 [thegoodscentscompany.com]

- 5. 2-Decanone|lookchem [lookchem.com]

- 6. 2-Decanone - Wikipedia [en.wikipedia.org]

- 7. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Decanone(693-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-Decanone [webbook.nist.gov]

- 10. Human Metabolome Database: Showing metabocard for 2-Decanone (HMDB0031409) [hmdb.ca]

- 11. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Decanone [webbook.nist.gov]

- 14. 2-Decanone(693-54-9) 1H NMR spectrum [chemicalbook.com]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

Decan-2-one-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Decan-2-one-d5, a deuterated analog of the naturally occurring ketone, decan-2-one. This document details its chemical properties, synthesis, and primary applications, with a focus on its use in research and development.

Core Compound Data

This compound is a stable, isotopically labeled compound valuable in analytical and metabolic studies. Below is a summary of its key chemical identifiers and properties, presented alongside its non-deuterated counterpart for comparative analysis.

| Property | This compound (2-Decanone-1,1,1,3,3-d5) | Decan-2-one |

| CAS Number | 55320-60-0[1][2] | 693-54-9[3][4][5][6] |

| Molecular Formula | C₁₀H₁₅D₅O[7] | C₁₀H₂₀O[3][4][5][6] |

| Molecular Weight | 161.30 g/mol [2] | 156.27 g/mol [4] |

| Isotopic Enrichment | ≥98 atom % D[1] | Not Applicable |

| Chemical Purity | ≥98%[1] | Not Applicable |

Experimental Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its chemical similarity to the unlabeled analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Workflow: Quantification of Decan-2-one in Biological Matrices

The following workflow outlines a typical experimental protocol for the use of this compound as an internal standard.

Caption: A generalized workflow for the quantification of decan-2-one using its deuterated analog as an internal standard.

Signaling Pathways and Biological Relevance

Decan-2-one is a naturally occurring compound found in various plants and is also a component of some insect pheromones. While this compound is primarily a synthetic tool for analytical chemistry, understanding the biological context of the unlabeled compound is crucial for studies in which it is used. Research into the biological activity of decan-2-one may involve investigating its role in cell signaling or as a volatile organic compound (VOC) in organismal interactions.

At present, specific signaling pathways directly modulated by decan-2-one are not well-established in the scientific literature. However, as a volatile ketone, its interactions would likely be with olfactory receptors or other chemosensory pathways.

The logical relationship for investigating the biological impact of a volatile compound like decan-2-one is outlined below.

Caption: A conceptual diagram illustrating the potential mechanism of action for a volatile bioactive compound like decan-2-one.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2-Decanone-1,1,1,3,3-D5 | C10H20O | CID 16745186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DECAN-2-ONE | CAS 693-54-9 [matrix-fine-chemicals.com]

- 4. 2-Decanone (CAS 693-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Decanone [webbook.nist.gov]

- 6. 2-Decanone - Wikipedia [en.wikipedia.org]

- 7. aromaLAB Shop - 2-Decanone-d5 [shop.aromalab.de]

Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of Commercial Decan-2-one-d5

For researchers, scientists, and professionals in drug development, the isotopic purity and enrichment of deuterated internal standards are critical parameters that underpin the accuracy and reliability of quantitative analytical methods. This in-depth technical guide explores the isotopic enrichment and chemical purity of commercially available Decan-2-one-d5, a commonly used internal standard. It provides a summary of available commercial specifications, detailed experimental protocols for quality assessment, and visual workflows to aid in understanding the analytical processes.

Commercial Availability and Specifications

The quality of a deuterated standard is paramount for its application in sensitive analytical techniques. While numerous suppliers offer this compound, the provided specifications for isotopic enrichment and chemical purity can vary. A review of commercially available products indicates that a high level of isotopic enrichment and chemical purity is generally expected. Below is a summary of specifications from selected suppliers.

| Supplier | Isotopic Enrichment (atom % D) | Chemical Purity (%) |

| CDN Isotopes | 98 | 98 |

| aromaLAB | >95 | Not specified |

| MedChemExpress | Not specified on product page | Not specified on product page |

Note: The data presented is based on publicly available information from supplier websites and may not reflect all available products or the most current specifications. It is recommended to obtain a lot-specific Certificate of Analysis for precise data.

Core Concepts: Isotopic Enrichment vs. Chemical Purity

It is crucial to distinguish between isotopic enrichment and chemical purity.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position. For this compound, it quantifies the extent to which hydrogen atoms at the specified positions have been replaced by deuterium (B1214612).

-

Chemical Purity is the measure of the percentage of the desired compound (this compound) in the material, exclusive of any isotopic variants or other chemical impurities.

A high-quality deuterated standard will have both high isotopic enrichment and high chemical purity.

Experimental Protocols for Quality Assessment

The determination of isotopic enrichment and chemical purity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Purity

GC-MS is a powerful technique for assessing both the isotopic distribution and the chemical purity of volatile compounds like this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

GC Separation:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Data Analysis:

-

Chemical Purity: Determined by integrating the peak area of this compound relative to the total ion chromatogram (TIC) area of all peaks.

-

Isotopic Enrichment: Calculated from the mass spectrum of the this compound peak by comparing the relative abundances of the molecular ion and its isotopologues. For this compound (MW ≈ 161.30), the presence of ions at m/z values lower than the deuterated molecular ion (e.g., m/z 160, 159, etc.) would indicate incomplete deuteration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H and ²H NMR spectroscopy are invaluable for determining the degree and position of deuteration.

Methodology for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, acetone-d6).

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Analysis: The absence or significant reduction of proton signals at the positions expected to be deuterated (in this case, the methyl group at position 1 and the methylene (B1212753) group at position 3) confirms high isotopic enrichment. The presence of small residual proton signals allows for the quantification of the isotopic purity.

-

-

Data Analysis: The isotopic enrichment can be calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position within the molecule.

Methodology for ²H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a non-deuterated solvent (e.g., chloroform).

-

Data Acquisition:

-

Spectrometer: Equipped with a deuterium probe.

-

Analysis: A deuterium spectrum will show signals corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC coupled with a suitable detector (e.g., UV or MS) can be used to assess the chemical purity of this compound, particularly for identifying non-volatile impurities.

Methodology:

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

-

-

Data Analysis: The chemical purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflows for determining isotopic enrichment and chemical purity.

Conclusion

A Technical Guide to the Stability and Proper Storage of Decan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the factors influencing the stability of Decan-2-one-d5, a deuterated ketone, and outlines best practices for its storage and handling to ensure isotopic and chemical integrity. The primary challenge in maintaining the quality of deuterated ketones is the prevention of isotopic exchange, a phenomenon that can compromise experimental results.[1]

Understanding the Stability of this compound

The stability of this compound is paramount for its use as an internal standard in bioanalytical methods and other research applications.[2] The most significant threat to its stability is not chemical degradation of the carbon skeleton, but rather the loss of its deuterium (B1214612) atoms through isotopic exchange.

The Primary Pathway of Instability: Isotopic Exchange

Isotopic exchange is the process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment.[1] In deuterated ketones like this compound, the deuterium atoms on the carbons adjacent to the carbonyl group (the α-positions) are susceptible to this exchange.[1] This process is catalyzed by the presence of even trace amounts of acidic or basic impurities.[1]

-

Base-Catalyzed Exchange: In the presence of a base, a deuterium atom at the α-position can be abstracted, forming an enolate intermediate. This intermediate can then be protonated by a protic solvent (like water or methanol), resulting in the loss of a deuterium atom.

-

Acid-Catalyzed Exchange: Acidic conditions can lead to the formation of an enol intermediate. The deuterium at the α-position in this enol form is labile and can readily exchange with protons from the environment.[1]

The primary sources of these acidic or basic catalysts are often impurities in solvents, reagents, or adsorbed water on glassware surfaces.[1]

Recommended Storage and Handling Conditions

To mitigate the risk of isotopic exchange and ensure the long-term stability of this compound, strict storage and handling protocols are necessary.

Storage Conditions

Proper storage is the first line of defense in preserving the isotopic enrichment of the compound. For long-term stability, this compound should be stored in an inert, aprotic, and anhydrous environment.[1]

| Parameter | Short-Term Storage (Working Solutions) | Long-Term Storage (Neat or Stock) |

| Temperature | 4°C[3] | -20°C or below[1] |

| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) flushed vial[1] |

| Container | Amber vial with PTFE-lined cap[1] | Flame-dried amber vial with PTFE-lined cap[1] |

| Form | Dilute solution in high-purity anhydrous, aprotic solvent | Solid or neat oil |

Handling Protocols to Maintain Integrity

Careful handling during experimental procedures is critical to prevent contamination with atmospheric moisture and other impurities that can catalyze deuterium exchange.

-

Glassware Preparation : All glassware must be rigorously dried to remove adsorbed water. Oven-drying or flame-drying under vacuum is highly recommended.[1]

-

Solvent and Reagent Purity : Always use high-purity, anhydrous, aprotic solvents.[1] Solvents packaged in ampoules are a good choice to ensure dryness.[1] Reagents should be free from acidic or basic impurities.[1]

-

Inert Atmosphere : Whenever possible, handle this compound and its solutions under an inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.[1] This is especially important when preparing solutions or transferring the compound.[1]

-

Sample Preparation for Analysis : When preparing samples for analysis (e.g., NMR), use a high-purity, anhydrous deuterated solvent.[1] Dissolving the sample inside a glove box or under an inert gas stream can minimize exposure to atmospheric moisture.[1] Traces of water in the NMR solvent can lead to back-exchange and a loss of deuterium.[1]

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental data, particularly in regulated bioanalysis, the stability of stock solutions and samples should be evaluated.[2] The following protocols outline how to assess the stability of this compound.

Long-Term Stability Study Protocol

This protocol is designed to evaluate the stability of this compound under intended long-term storage conditions.[2]

| Step | Procedure | Purpose |

| 1. Initial Analysis (T=0) | Prepare a stock solution of this compound in a high-purity, anhydrous, aprotic solvent. Analyze immediately using Mass Spectrometry (MS) to determine the initial isotopic purity and by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for chemical purity. | Establish a baseline for isotopic and chemical purity. |

| 2. Aliquoting and Storage | Aliquot the stock solution into multiple flame-dried amber vials. Flush each vial with argon or nitrogen, seal tightly with PTFE-lined caps, and store at -20°C or below. | Prepare samples for future time points and ensure proper storage conditions. |

| 3. Periodic Re-analysis | At predetermined intervals (e.g., 1, 3, 6, 12 months), remove an aliquot from storage. Allow it to equilibrate to room temperature before opening. | Monitor for any degradation or isotopic exchange over time. |

| 4. Analysis | Analyze the aged aliquot using the same MS and GC/HPLC methods as the T=0 sample. | Quantify any changes in isotopic and chemical purity. |

| 5. Data Evaluation | Compare the results from each time point to the T=0 baseline. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2] | Determine the shelf-life and confirm the stability under the tested storage conditions. |

Freeze-Thaw and Bench-Top Stability

These protocols assess the stability of this compound under conditions that mimic sample handling during routine laboratory use.[2]

| Experiment | Protocol | Acceptance Criteria |

| Freeze-Thaw Stability | Analyze quality control (QC) samples after subjecting them to a minimum of three freeze-thaw cycles.[2] A cycle consists of freezing the sample at the intended storage temperature (e.g., -20°C) and then thawing it to room temperature. | The mean concentration should be within ±15% of the nominal concentration.[2] |

| Bench-Top Stability | Analyze QC samples after leaving them at room temperature for a period that reflects the expected duration of sample handling and preparation.[2] | The mean concentration should be within ±15% of the nominal concentration.[2] |

Visualized Pathways and Workflows

The following diagrams illustrate the key chemical pathway and recommended experimental workflows for maintaining the stability of this compound.

Caption: Isotopic H/D exchange pathways for α-deuterons in ketones.

Caption: Recommended workflow for handling this compound.

Caption: Logical workflow for a long-term stability study.

References

Technical Guide: Decan-2-one-d5 - Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and application protocols for Decan-2-one-d5 (CAS: 55320-60-0). This deuterated ketone is primarily utilized as an internal standard in quantitative mass spectrometry analyses, offering a reliable method for the accurate determination of its non-labeled analogue and related compounds.

Chemical and Physical Properties

This compound shares most of its physical and chemical properties with its non-deuterated counterpart, Decan-2-one. The primary difference is its increased molecular weight due to the presence of five deuterium (B1214612) atoms. Key quantitative data are summarized below.

Table 1: Physical and Chemical Properties of this compound and Decan-2-one

| Property | This compound | Decan-2-one | Source(s) |

| CAS Number | 55320-60-0 | 693-54-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅D₅O | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 161.30 g/mol | 156.27 g/mol | [1][2] |

| Physical State | Colorless clear liquid | Colorless clear liquid | [2][3] |

| Boiling Point | ~211 °C | 211 °C | [3] |

| Melting Point | ~3.5 °C | 3.5 °C | [3] |

| Flash Point | ~86 °C | 86 °C | [3] |

| Density | ~0.82 g/cm³ | 0.82 g/cm³ | [3] |

| Isotopic Enrichment | ≥98 atom % D | N/A | |

| Chemical Purity | ≥98% | N/A |

Note: Properties for this compound are estimated based on the non-deuterated form, as specific experimental data for the deuterated version is limited. The key difference lies in the molecular weight.

Safety and Hazard Information

Based on available safety data sheets for the non-deuterated analogue and information from suppliers of the deuterated compound, this compound is considered to have a low hazard profile. One supplier classifies the material as non-hazardous for transport.[4] However, as with any chemical, appropriate precautions should be taken.

Table 2: GHS Hazard and Precautionary Statements (based on Decan-2-one)

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Table 3: Toxicological Data Summary

| Endpoint | Data | Source(s) |

| Acute Toxicity | No data available for this compound. The non-deuterated form is expected to have low acute toxicity. | [3] |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. | [3] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [5] |

Handling Precautions and First Aid

Proper laboratory practices are essential when handling this compound to minimize exposure and ensure safety.

Engineering Controls

Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[3]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Body Protection: Wear a standard laboratory coat.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Keep away from sources of ignition.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] The compound is stable if stored under recommended conditions.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Get medical advice if skin irritation occurs.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention if irritation persists.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Experimental Protocols: Use as an Internal Standard

This compound is an ideal internal standard for isotope dilution mass spectrometry. Its chemical behavior is nearly identical to the analyte (Decan-2-one), but it is distinguishable by its mass-to-charge ratio (m/z).

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound. Dissolve it in a class A volumetric flask using a suitable solvent (e.g., methanol (B129727) or acetonitrile) to achieve the target concentration.

-

Working Solution (e.g., 10 µg/mL): Perform a serial dilution of the stock solution to create a working solution at a concentration appropriate for spiking into samples. The final concentration in the analytical sample should be comparable to the expected analyte concentration.

Sample Preparation and Analysis

-

Sample Spiking: Add a known volume of the this compound working solution to each sample, blank, and calibration standard at the beginning of the sample preparation process.

-

Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required by the specific matrix and analyte. The presence of the internal standard helps to normalize for any analyte loss during this process.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte (Decan-2-one) and the internal standard (this compound).

-

Quantification: Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed using the same ratio.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

References

An In-depth Technical Guide to Decan-2-one-d5 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Decan-2-one-d5, a deuterated analog of 2-decanone (B165314), for its application in research and development, particularly within the pharmaceutical and life sciences sectors. This document outlines its commercial availability, physicochemical properties, and its role as an internal standard in analytical methodologies. Furthermore, it delves into the general synthetic approaches for deuterated ketones and presents a typical experimental workflow.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the readily available information on commercial suppliers and their corresponding catalog numbers.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity |

| MedChemExpress | 2-Decanone-d5 | HY-W010203S | 55320-60-0 | Not Specified |

| C/D/N Isotopes | 2-Decanone-1,1,1,3,3-d5 | D-8350 | 55320-60-0 | 98 atom % D |

Physicochemical Properties

This compound is the deuterated form of 2-decanone, where five hydrogen atoms have been replaced by deuterium (B1214612). The non-labeled compound, 2-decanone, is a ketone with the chemical formula C10H20O.[1] The deuterated version is chemically similar but has a higher molecular weight due to the presence of deuterium.

| Property | Value |

| Chemical Formula | C10H15D5O |

| Molecular Weight | 161.30 g/mol [2] |

| IUPAC Name | 1,1,1,3,3-pentadeuteriodecan-2-one[2] |

| Appearance | Colorless clear liquid[3] |

| Boiling Point | 211 °C (for unlabeled)[3] |

| Melting Point | 3.5 °C (for unlabeled)[3] |

| Flash Point | 86 °C (for unlabeled)[3] |

| Solubility | Soluble in alcohol, insoluble in water (for unlabeled)[4] |

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development. Their primary application lies in their use as tracers and internal standards for quantitative analysis.[5]

Internal Standard for Quantitative Analysis:

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard.[5] Since its chemical and physical properties are nearly identical to the unlabeled 2-decanone, it co-elutes with the analyte. However, its increased mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

Tracer in Metabolic Studies:

Deuterium labeling is also employed to trace the metabolic fate of molecules.[5] By introducing a deuterated compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules. This is a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development.[5] The substitution of hydrogen with deuterium can also influence the metabolic profile of a drug, a concept that has gained attention in pharmaceutical research.[5][6]

General Methodologies for the Synthesis of Deuterated Ketones

The synthesis of deuterated ketones can be achieved through various methods, often involving hydrogen-deuterium exchange reactions. These methods aim for high isotopic fidelity and efficiency.

Organocatalyzed α-Deuteration:

One common method involves the use of an organocatalyst and a deuterium source, such as deuterium oxide (D2O), under mild reaction conditions.[7][8] This approach facilitates the exchange of α-hydrogens of the ketone with deuterium, offering good to excellent deuterium incorporation.[7][8]

Superacid-Catalyzed α-Deuteration:

A highly efficient method for α-deuteration of ketones utilizes a superacid catalyst with D2O as the deuterium source.[6] This technique demonstrates high deuteration efficiency and is compatible with a broad range of substrates, including complex bioactive molecules.[6]

Reductive Deuteration:

Another strategy is the reductive deuteration of ketones. This method can produce α-deuterated alcohols, which can then be oxidized to the corresponding deuterated ketones.[9]

General Experimental Workflow: Quantification of 2-Decanone using this compound as an Internal Standard by LC-MS

The following diagram illustrates a typical workflow for the quantification of 2-decanone in a sample matrix using this compound as an internal standard.

Caption: Workflow for quantification of 2-decanone using this compound.

References

- 1. 2-Decanone - Wikipedia [en.wikipedia.org]

- 2. 2-Decanone-1,1,1,3,3-D5 | C10H20O | CID 16745186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. 2-Decanone|lookchem [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Ubiquitous Ketone: A Technical Guide to the Natural Occurrence and Relevance of 2-Decanone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decanone (B165314), a methyl octyl ketone, is a naturally occurring volatile organic compound found across diverse biological kingdoms, from microorganisms and plants to insects and mammals. This technical guide provides a comprehensive overview of the current scientific understanding of 2-decanone, with a focus on its natural occurrence, biosynthesis, and multifaceted relevance in various scientific and industrial fields. This document summarizes quantitative data on its presence in natural sources, details experimental protocols for its analysis and bioactivity assessment, and visualizes key biological pathways in which it is involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this versatile ketone.

Introduction

2-Decanone (C10H20O) is a saturated methyl ketone that contributes to the characteristic aroma and flavor of many natural products.[1] Its presence has been identified in a wide array of sources, including fruits, vegetables, dairy products, and essential oils.[1][2] Beyond its sensory properties, 2-decanone plays significant roles in chemical ecology as a semiochemical, mediating interactions between organisms. Furthermore, emerging research has highlighted its potential as a bioactive compound with antimicrobial and anti-inflammatory properties, making it a molecule of interest for the pharmaceutical and agrochemical industries. This guide aims to consolidate the current knowledge on 2-decanone to facilitate further research and development.

Natural Occurrence of 2-Decanone

2-Decanone is widely distributed in nature. It is a component of the volatile fraction of numerous foods and plants, and also acts as a chemical signal in insects.[1][2]

In Food Products

2-Decanone is a notable contributor to the flavor profile of various food items. It is found in dairy products, particularly aged cheeses like blue cheese, where it is a product of fatty acid metabolism by microorganisms.[3][4] It is also present in milk and other dairy products.[1] Additionally, it has been identified in fruits such as bananas and berries, vegetables like mushrooms, and grains including rice and oats.[1][2]

In Plants

The essential oils of several plants contain 2-decanone. It is a significant constituent of the essential oil from plants of the Ruta genus, such as Ruta graveolens (common rue).[5][6][7] The concentration of 2-decanone in these essential oils can vary depending on the plant's geographical origin, harvest time, and the part of the plant used for extraction.[5]

In Insects

In the animal kingdom, 2-decanone has been identified as a semiochemical in various insect species. It can function as a pheromone, influencing the behavior of other individuals of the same species, or as an allomone, affecting the behavior of other species. For instance, it is a component of the mandibular gland secretions of honeybee queens (Apis mellifera), although it is not one of the primary components of the queen mandibular pheromone (QMP).[8][9]

Quantitative Data on 2-Decanone Occurrence

The concentration of 2-decanone in natural sources can vary significantly. The following table summarizes available quantitative data from various studies.

| Natural Source | Matrix | Concentration Range | Reference(s) |

| Ruta graveolens | Essential Oil (aerial parts) | 3.31% | [5] |

| Ruta graveolens | Essential Oil (fruits) | Present, but not a major constituent | [10] |

| Ruta graveolens | Essential Oil (general) | 2.2% | [6] |

| Blue Cheese | Volatiles | Present, contributes to aroma | [3][4][11] |

| Milk | Liquid | 5.44 µg/kg | [1] |

| Dairy Products (general) | - | 3.0 - 15.0 mg/kg | [5] |

| Honeybee (Apis mellifera) | Queen Mandibular Gland | Present, but not quantified as a major pheromone component | [8][9] |

Note: The concentrations in essential oils are typically reported as a relative percentage of the total oil composition as determined by gas chromatography.

Biosynthesis of 2-Decanone

The primary biosynthetic pathway for 2-decanone and other methyl ketones in microorganisms, particularly fungi, is through the β-oxidation of fatty acids.[12] In this pathway, a fatty acid with an even number of carbons is shortened by two carbons in each cycle. For the synthesis of 2-decanone, the precursor is decanoic acid (a C10 fatty acid).

The key steps involve:

-

Activation: Decanoic acid is activated to Decanoyl-CoA.

-

Oxidation: Decanoyl-CoA is oxidized by an acyl-CoA oxidase to introduce a double bond.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group.

-

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketodecanoyl-CoA.

-

Thiolysis/Decarboxylation: Instead of the usual thiolytic cleavage by a thiolase, a specific thioesterase (like FadM in some bacteria) can hydrolyze the 3-ketoacyl-CoA to a β-keto acid.[4] This β-keto acid is unstable and spontaneously decarboxylates to form 2-decanone.

References

- 1. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Decanone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-decanone, 693-54-9 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Honey Bee (Apis mellifera) Queen Reproductive Potential Affects Queen Mandibular Gland Pheromone Composition and Worker Retinue Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectral Analysis of Decan-2-one-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectral data for Decan-2-one-d5. This deuterated analog of decan-2-one is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation pattern is crucial for accurate data interpretation.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) and expected relative intensities for this compound under electron ionization. These predictions are based on the known fragmentation of decan-2-one and the mass shift introduced by the five deuterium (B1214612) atoms on the terminal methyl and adjacent methylene (B1212753) groups.

| Ion Description | Predicted m/z | Predicted Relative Intensity (%) |

| Molecular Ion [M] | 161 | 5 |

| McLafferty Rearrangement | 63 | 100 |

| Alpha-Cleavage (loss of C8H17) | 48 | 90 |

| Alpha-Cleavage (loss of CD3) | 143 | 15 |

| [M-C2D2H2O] | 113 | 25 |

| [M-C4D5H5] | 86 | 30 |

Experimental Protocols

The data presented in this guide is predicted based on standard electron ionization mass spectrometry protocols. A typical experimental setup would involve the following:

-

Sample Introduction: The this compound sample would be introduced into the mass spectrometer via a gas chromatography (GC) system to ensure sample purity and to separate it from any potential contaminants. The GC would be equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure good chromatographic resolution.

-

Ionization: Electron ionization (EI) would be employed as the ionization source. The electron energy is typically set at 70 eV to induce reproducible fragmentation patterns.

-

Mass Analysis: A quadrupole mass analyzer is commonly used for this type of analysis, scanning a mass range of m/z 30-200 to capture all relevant fragment ions.

-

Detection: An electron multiplier detector would be used to detect the ions. The resulting signal is then amplified and recorded by a data system.

Visualization of the Mass Spectrometry Workflow

The following diagram illustrates the logical workflow of a typical GC-MS experiment for the analysis of this compound.

Figure 1: Logical workflow of the GC-MS analysis for this compound.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is expected to follow pathways similar to its non-deuterated counterpart, with key fragments showing a mass shift corresponding to the number of deuterium atoms they retain.

Figure 2: Key fragmentation pathways for this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is recommended to confirm these predicted fragmentation patterns and relative intensities.

Methodological & Application

Application Notes and Protocols for the Use of Decan-2-one-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are often the preferred choice for internal standards due to their chemical similarity to the target analytes, ensuring they behave similarly during extraction and chromatographic separation, while their mass difference allows for clear differentiation by the mass spectrometer.

This document provides detailed application notes and protocols for the use of Decan-2-one-d5 as an internal standard in the GC-MS analysis of various volatile and semi-volatile organic compounds. This compound, a deuterated analog of the C10 ketone, is an excellent internal standard for the quantification of a range of medium-chain volatile compounds, including but not limited to, other ketones, alcohols, and esters. Its volatility and chromatographic behavior make it a suitable choice for applications in environmental monitoring, food and beverage analysis, and the quantification of active pharmaceutical ingredients and their metabolites in biological matrices.

Principle of Internal Standard Method

The fundamental principle of the internal standard method involves adding a known and constant amount of the internal standard (in this case, this compound) to all samples, calibration standards, and quality control samples. The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. Any variations that occur during sample processing or analysis will affect both the analyte and the internal standard to a similar extent, thus the ratio remains constant, leading to more accurate and precise quantification.

Applications

This compound is a versatile internal standard suitable for a variety of GC-MS applications, including:

-

Environmental Analysis: Quantification of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in water, soil, and air samples.

-

Food and Beverage Analysis: Determination of flavor and fragrance compounds, as well as potential contaminants, in various food matrices.

-

Pharmaceutical and Clinical Analysis: Quantification of drugs, metabolites, and biomarkers in biological fluids such as plasma and urine. For instance, it has been successfully used for the quantification of the insect repellent N,N-diethyl-m-toluamide (DEET) and its metabolites in human plasma and urine.

Experimental Protocols

Preparation of Standard Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of neat this compound.

-

Dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727), ethyl acetate (B1210297), or dichloromethane) in a 10 mL volumetric flask.

-

Stopper and mix thoroughly. Store at 4°C.

b. Internal Standard Working Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent.

-

This working solution will be used to spike all samples, calibration standards, and quality controls. The final concentration in the sample should be adjusted to be in the mid-range of the expected analyte concentrations. For the analysis of DEET in plasma and urine, a working solution of 1.25 µg/mL in ethyl acetate has been used.

c. Analyte Stock and Working Solutions:

-

Prepare stock and working solutions of the target analyte(s) in a similar manner to the internal standard.

d. Calibration Standards:

-

Prepare a series of calibration standards by spiking a constant volume of the internal standard working solution and varying volumes of the analyte working solutions into a known volume of blank matrix (e.g., analyte-free plasma, water, or a solvent).

-

A typical calibration curve might consist of 5 to 8 concentration levels.

Sample Preparation

The choice of sample preparation technique will depend on the matrix and the target analyte. Below are examples of common protocols.

a. Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine):

-

Pipette 1 mL of the biological fluid sample into a clean glass tube.

-

Add a precise volume of the this compound internal standard working solution.

-

Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a small, known volume (e.g., 100 µL) of the GC-MS mobile phase or a suitable volatile solvent.

-

Transfer to an autosampler vial for GC-MS analysis.

b. Solid Phase Extraction (SPE) for Water Samples:

-

Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass a known volume of the water sample, spiked with the this compound internal standard, through the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a small volume of a strong organic solvent (e.g., ethyl acetate, dichloromethane).

-

Concentrate the eluate if necessary and transfer to an autosampler vial.

c. Headspace Analysis for Volatile Compounds in Solid or Liquid Matrices:

-

Place a known amount of the sample into a headspace vial.

-

Spike with the this compound internal standard.

-

Seal the vial and incubate at a specific temperature for a set time to allow volatiles to partition into the headspace.

-

Inject a portion of the headspace gas into the GC-MS.

GC-MS Analysis

The following are general GC-MS parameters that can be adapted for specific applications. Optimization of these parameters is recommended for each new analyte and matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | |

| This compound | m/z 63, 118 |

| Target Analyte(s) | Specific quantifier and qualifier ions for each analyte |

Note: For the analysis of DEET, quantifier ions of m/z 190 for DEET and m/z 118 for this compound, and qualifier ions of m/z 119 for DEET and m/z 63 for this compound have been used.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: GC-MS Method Validation Parameters for a Hypothetical Analyte

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (RSD%) | |

| - Intra-day | < 10% |

| - Inter-day | < 15% |

| Accuracy (Recovery %) | 90 - 110% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the logical steps of the analytical process.

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship in the internal standard method, where the internal standard acts as a reference to correct for variations throughout the analytical process.

Caption: Logical diagram of the internal standard method for accurate quantification.

Application Note: High-Throughput Quantification of Decan-2-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decan-2-one is a volatile organic compound (VOC) that can be a biomarker for various physiological and pathological processes. Accurate and precise quantification of such compounds in complex biological matrices like human plasma is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as Decan-2-one-d5, is the gold standard for quantitative bioanalysis as it effectively corrects for variability in sample preparation, chromatography, and mass spectrometric response.[3][4][5] This application note provides a detailed protocol for the quantification of Decan-2-one in human plasma using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

-

Decan-2-one (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA)

-

Ultrapure water

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Decan-2-one and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Decan-2-one primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5]

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

Pipette 100 µL of the plasma sample, calibrator, or QC into the appropriately labeled tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

LC Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +4500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Decan-2-one and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Decan-2-one | 157.2 | 58.1 | 50 | 15 |

| This compound | 162.2 | 63.1 | 50 | 15 |

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used.

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 510,876 | 0.0102 |

| 5 | 26,170 | 515,234 | 0.0508 |

| 10 | 51,890 | 509,876 | 0.1018 |

| 50 | 258,900 | 512,345 | 0.5053 |

| 100 | 516,780 | 511,987 | 1.0094 |

| 500 | 2,598,765 | 514,567 | 5.0505 |

| 1000 | 5,210,987 | 513,456 | 10.1488 |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

Table 3: Example Intra-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |

| Low | 3 | 2.95 | 4.5 | 98.3 |

| Medium | 80 | 82.4 | 3.1 | 103.0 |

| High | 800 | 790.2 | 2.5 | 98.8 |

Table 4: Example Inter-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18 over 3 days) | CV (%) | Accuracy (%) |

| Low | 3 | 3.05 | 6.8 | 101.7 |

| Medium | 80 | 81.5 | 5.2 | 101.9 |

| High | 800 | 795.5 | 4.1 | 99.4 |

Visualizations

Caption: Experimental workflow for Decan-2-one quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Decan-2-one in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3][6] The simple protein precipitation sample preparation method allows for high-throughput analysis, making this protocol suitable for clinical research and drug development studies.

References

- 1. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

Application of Decan-2-one-d5 in Food and Flavor Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of volatile and semi-volatile compounds is paramount in food and flavor analysis. These compounds, often present in complex matrices, contribute significantly to the aroma and taste profile of food products. Decan-2-one is a naturally occurring ketone found in various foods, contributing to their characteristic flavor profiles. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for achieving accurate and reliable results.[1] Decan-2-one-d5, a deuterated analog of Decan-2-one, serves as an excellent internal standard for the quantification of its unlabeled counterpart and other structurally similar flavor compounds. Its use in isotope dilution mass spectrometry (IDMS) allows for the correction of variations that can occur during sample preparation and analysis, such as matrix effects, leading to more precise and accurate quantification.[1]

This document provides a detailed application note and protocol for the use of this compound as an internal standard in the analysis of flavor compounds in food matrices by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the sample.[2] The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution.[2] As the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation.[2] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is unaffected by variations in sample recovery.[1]

Experimental Protocols

Preparation of Standards and Reagents

1.1. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of neat this compound.

-

Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

-

Store at -20°C in an amber vial.

1.2. Decan-2-one Calibration Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of neat Decan-2-one.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at -20°C in an amber vial.

1.3. Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solutions in methanol to create a calibration curve. The concentration range should encompass the expected concentration of the analyte in the samples.

-

Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the this compound stock solution with methanol.

Sample Preparation (HS-SPME)

This protocol is a general guideline and may require optimization for different food matrices.

2.1. Sample Homogenization:

-

For solid samples (e.g., fruits, cheese), weigh a representative portion (e.g., 2-5 g) and homogenize.[3]

-

For liquid samples (e.g., juices, milk), use a defined volume (e.g., 5 mL).

2.2. Extraction:

-

Place the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the this compound working internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

For some matrices, the addition of a salt (e.g., NaCl) can improve the extraction efficiency of volatile compounds by increasing the ionic strength of the sample.[3]

-

Immediately seal the vial with a PTFE-faced silicone septum.

-

Incubate the vial in a heating block or water bath with agitation (e.g., 60°C for 20 minutes) to allow for the equilibration of volatile compounds in the headspace.[4]

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation to extract the volatile compounds.[5]

GC-MS Analysis

3.1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

3.2. GC Conditions (Illustrative):

-

Injector: Splitless mode, 250°C.

-

SPME Desorption: Desorb the SPME fiber in the injector for a specified time (e.g., 2 minutes).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Hold: Hold at 240°C for 5 minutes.

-

-

Column: A non-polar or medium-polarity column is typically used for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

3.3. MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Ions to Monitor:

-

Decan-2-one: Monitor at least two characteristic ions (e.g., m/z 58, 43, 113).

-

This compound: Monitor the corresponding deuterated ions (e.g., m/z 63, 46, 118). The exact m/z values will depend on the deuteration pattern.

-

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Presentation

The following tables provide illustrative quantitative data for the analysis of Decan-2-one using this compound as an internal standard. These values are representative of what can be achieved with a validated HS-SPME-GC-MS method and should be determined experimentally for each specific application and matrix.

Table 1: Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg[5] |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/kg[5] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 90 - 110%[5] |

Table 2: Quantification of Decan-2-one in Food Samples (Illustrative)

| Food Matrix | Decan-2-one Concentration (µg/kg) | %RSD (n=3) |

| Apple Juice | 15.2 | 4.5 |

| Cheddar Cheese | 125.8 | 6.2 |

| Roasted Almonds | 45.6 | 5.1 |

Visualization

The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Volatile Organic Compounds Using Decan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of stable isotope-labeled internal standards is essential for achieving high accuracy and precision.[1] This application note describes the use of Decan-2-one-d5 as an internal standard for the quantitative analysis of VOCs.

This compound is a deuterated form of 2-decanone, a naturally occurring ketone found in various matrices. Its chemical and physical properties are very similar to its non-deuterated analog and other medium-chain ketones, making it an excellent internal standard. When a known amount of this compound is added to a sample at the beginning of the analytical process, it co-extracts with the target analytes and experiences similar effects from the sample matrix and instrument variability. This allows for accurate correction of any analyte losses during sample preparation and variations in instrument response, a technique known as isotope dilution mass spectrometry.